molecular formula C13H17BFNO5 B2832368 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester CAS No. 2096998-37-5

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester

Cat. No. B2832368
CAS RN: 2096998-37-5
M. Wt: 297.09
InChI Key: SRUIWVYKRDAECT-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2096998-37-5 and a molecular weight of 297.09 . Its IUPAC name is 2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.09 .

Future Directions

The future directions for this compound could involve further development of the protodeboronation process . This could potentially expand the scope of boron chemistry and open up new possibilities for the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling .

Mode of Action

Boronic esters are typically involved in transition metal-catalyzed carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic esters are known to play a significant role in asymmetric synthesis . Their transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s important to note that boronic esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The transformation of boronic esters into other functional groups can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy.

properties

IUPAC Name

2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUIWVYKRDAECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester

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